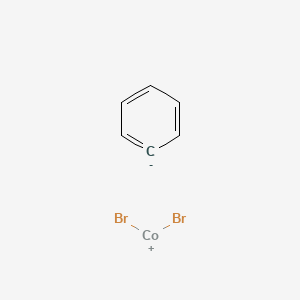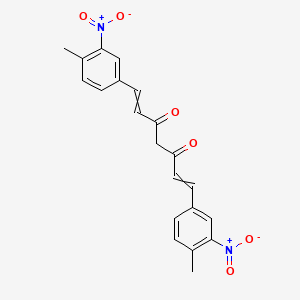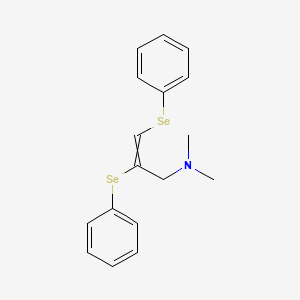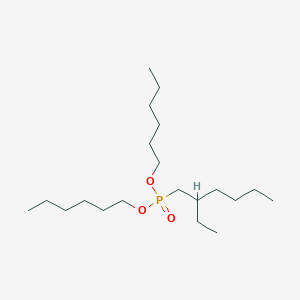![molecular formula C13H16O B12541669 7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol CAS No. 143674-93-5](/img/structure/B12541669.png)
7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[4.3.2]undeca framework with ethenyl and hydroxyl functional groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Formation of the bicyclic core: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Introduction of the ethenyl group: This step may involve the use of vinylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Applications De Recherche Scientifique
7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol involves its interaction with specific molecular targets. The ethenyl and hydroxyl groups play a crucial role in its reactivity and binding to targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.3.2]undeca-2,4,10-trien-7-one: Similar structure but with a ketone group instead of a hydroxyl group.
7-Methylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol: Similar structure with a methyl group instead of an ethenyl group.
Uniqueness
7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol is unique due to the presence of both ethenyl and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
143674-93-5 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
7-ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol |
InChI |
InChI=1S/C13H16O/c1-2-13(14)10-9-11-5-3-4-6-12(13)8-7-11/h2-8,11-12,14H,1,9-10H2 |
Clé InChI |
CYAYIMHQLKRUFT-UHFFFAOYSA-N |
SMILES canonique |
C=CC1(CCC2C=CC=CC1C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
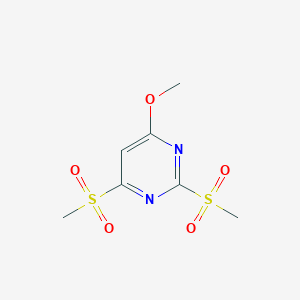
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
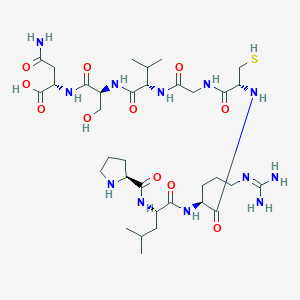
![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
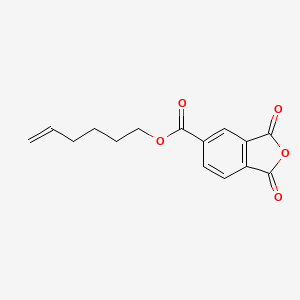
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
